

2-(4-Chlorophenoxy)malondialdehyde molecular weight

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	2-(4-Chlorophenoxy)malondialdehyde
CAS No.:	849021-40-5
Cat. No.:	B1364558

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An In-Depth Technical Guide to **2-(4-Chlorophenoxy)malondialdehyde**

Introduction

2-(4-Chlorophenoxy)malondialdehyde is a substituted dialdehyde derivative with significant potential as a versatile intermediate in synthetic chemistry and as a specialized tool in biomedical research. Structurally, it combines the reactive 1,3-dicarbonyl functionality of malondialdehyde (MDA) with a stable 4-chlorophenoxy moiety. This unique combination imparts distinct physicochemical properties that differentiate it from the parent MDA, a well-known biomarker of oxidative stress.[1][2][3] While MDA is a highly reactive and often transient species generated during lipid peroxidation, **2-(4-Chlorophenoxy)malondialdehyde** offers a more stable, handleable surrogate for investigating the biological consequences of carbonyl stress.[3][4]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, synthesis, analytical characterization, and potential applications of **2-(4-Chlorophenoxy)malondialdehyde**, grounding all protocols and claims in established chemical principles.

Physicochemical and Structural Properties

The fundamental properties of **2-(4-Chlorophenoxy)malondialdehyde** are summarized below. The presence of the electronegative chlorine atom and the phenoxy group influences the molecule's polarity, solubility, and reactivity compared to unsubstituted malondialdehyde.

Property	Value	Source
Molecular Weight	198.61 g/mol	
Molecular Formula	C ₉ H ₇ ClO ₃	[5]
CAS Number	849021-40-5	
Canonical SMILES	<chem>C1=CC(=CC=C1Cl)OC(C=O)C=O</chem>	[6]
Synonyms	2-(4-chlorophenoxy)malonaldehyde, (4-Chlorophenoxy)propane-1,3-dial	[5]

Chemical Structure and Tautomerism

Like its parent compound, malondialdehyde, **2-(4-Chlorophenoxy)malondialdehyde** exists in equilibrium with its more stable enol tautomer.[7] The intramolecular hydrogen bond in the enol form creates a pseudo-aromatic six-membered ring, which significantly influences its reactivity and spectroscopic properties.

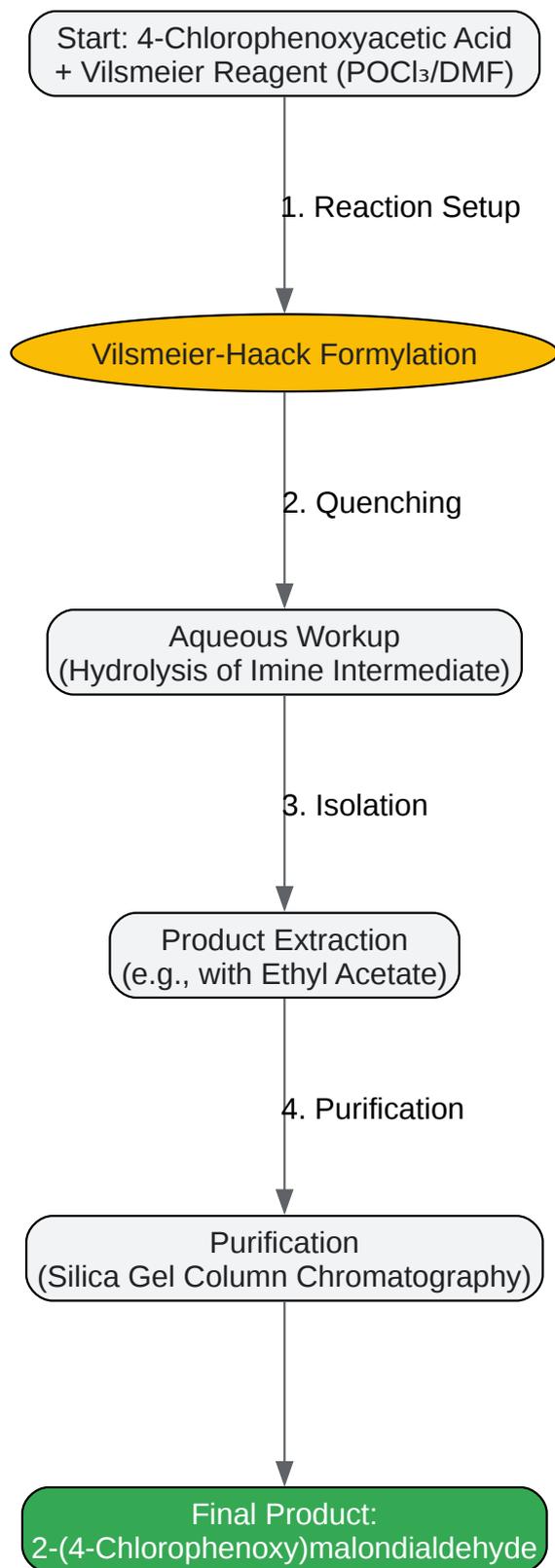
Figure 1: Tautomeric Equilibrium of the Core Structure

Synthesis and Purification

While a specific, peer-reviewed synthesis for **2-(4-Chlorophenoxy)malondialdehyde** is not readily available in the literature, a plausible and robust synthetic route can be designed based on established methodologies for analogous compounds. The Vilsmeier-Haack reaction is a powerful method for the formylation of activated aromatic compounds and can be adapted for this purpose.

Proposed Synthetic Workflow

The proposed synthesis involves the formylation of 4-chlorophenoxyacetic acid. This approach leverages a commercially available starting material and a reliable C-C bond-forming reaction.



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Figure 2: Proposed Synthesis Workflow

Experimental Protocol: Synthesis

Disclaimer: This is a proposed protocol and must be adapted and optimized under appropriate laboratory safety conditions.

- **Reagent Preparation:** In a three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-Dimethylformamide (DMF, 3 eq.) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
- **Reaction:** Dissolve 4-chlorophenoxyacetic acid (1 eq.) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.
- **Heating:** After the addition is complete, slowly warm the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
- **Hydrolysis:** Adjust the pH to 4-5 with a saturated sodium bicarbonate solution. Stir for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.
- **Extraction:** Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Concentration:** Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

- **Chromatography Setup:** Prepare a silica gel column using a hexane/ethyl acetate solvent system.
- **Loading:** Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

- Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%).
- Fraction Collection: Collect fractions based on TLC analysis, pooling those containing the pure product.
- Final Step: Evaporate the solvent from the pure fractions to yield **2-(4-Chlorophenoxy)malondialdehyde**, likely as a crystalline solid or a viscous oil.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption around 1650-1700 cm^{-1} due to the conjugated carbonyl (C=O) stretching of the enol form. A broad O-H stretch from the enolic hydroxyl group may be visible around 3200-3500 cm^{-1} . Characteristic C-O-C (ether) stretches will appear in the 1200-1300 cm^{-1} region, and the C-Cl stretch will be observed around 700-800 cm^{-1} .^{[8][9]}
- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will be highly informative. Key expected signals include:
 - An aldehydic proton (CHO) signal significantly downfield, likely between δ 9-10 ppm.
 - Aromatic protons from the 4-chlorophenoxy group appearing as two doublets (an AA'BB' system) in the δ 6.8-7.5 ppm range.
 - A methine proton (-CH-) signal, coupled to the aldehydic proton.
 - A broad singlet for the enolic hydroxyl proton (-OH), which may be exchangeable with D_2O .
- Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight. The mass spectrum will exhibit a

characteristic isotopic pattern for the presence of one chlorine atom ($M+$ and $M+2$ peaks in an approximate 3:1 ratio).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final product. A reverse-phase method would be most suitable.

Figure 3: HPLC Purity Analysis Workflow

Experimental Protocol: HPLC Analysis

- System: An HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid to ensure protonation). A typical starting condition could be 60:40 Acetonitrile:Water.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm, where the aromatic ring provides strong chromophoric activity.
- Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
- Analysis: Inject 10 μ L of the sample and record the chromatogram. Purity is determined by the relative area of the main product peak.

Reactivity and Applications

The utility of **2-(4-Chlorophenoxy)malondialdehyde** stems from the reactivity of its 1,3-dicarbonyl core, which is analogous to that of malondialdehyde.

Reactivity with Biomolecules

Malondialdehyde is known to form covalent adducts with nucleophilic side chains of amino acids (e.g., lysine, arginine) and with DNA bases.^{[10][11]} This cross-linking activity is a key

mechanism of its cytotoxicity and role in pathogenesis.[4] **2-(4-Chlorophenoxy)malondialdehyde** is expected to exhibit similar reactivity, serving as an electrophile that can modify proteins and nucleic acids. The 4-chlorophenoxy group provides a unique tag for detection and may influence the compound's distribution and target specificity within a biological system.

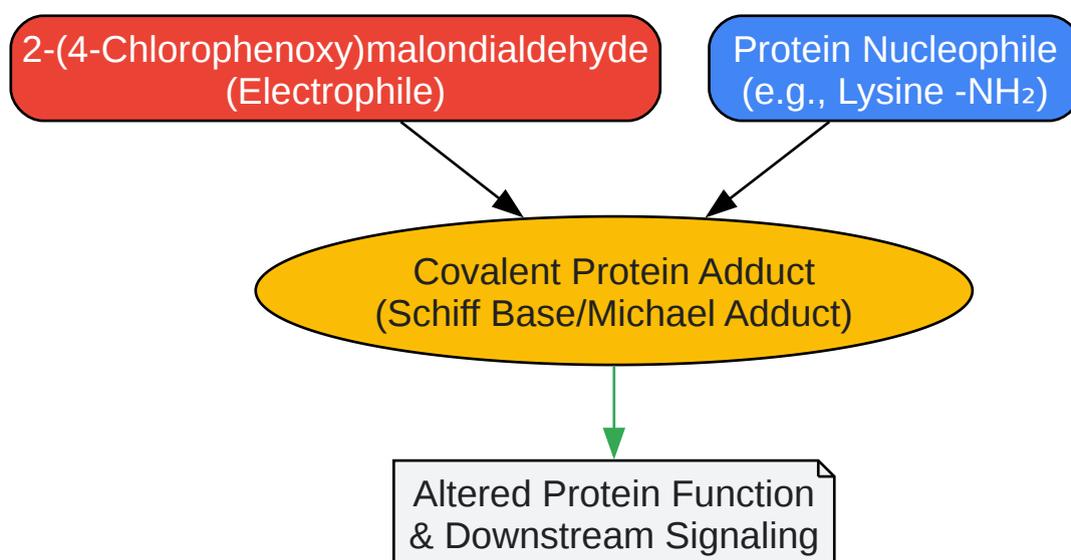


Figure 4: Conceptual Pathway of Protein Adduct Formation

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Figure 4: Conceptual Pathway of Protein Adduct Formation

Applications in Drug Development and Research

- **Synthetic Building Block:** The 1,3-dicarbonyl motif is a cornerstone in the synthesis of heterocyclic compounds. This compound is an excellent precursor for creating substituted pyrazoles, pyrimidines, and thiazoles, which are common scaffolds in medicinal chemistry. [12] The 4-chlorophenyl ether moiety can be a key pharmacophoric element or a handle for further synthetic modifications.
- **Tool for Carbonyl Stress Research:** In cell biology, it can be used as a stable, exogenous source of dialdehyde to study the cellular responses to carbonyl stress. Unlike inducing lipid peroxidation to generate endogenous MDA, using this compound allows for a more controlled and quantifiable delivery of the reactive species.[4] This is invaluable for studying

signaling pathways activated by protein and DNA adduction and for screening potential protective agents.

- Biomarker Development: While MDA is a known biomarker, its instability poses analytical challenges.^[13] Stable derivatives like **2-(4-Chlorophenoxy)malondialdehyde** could potentially be used to develop more robust immunoassays or mass spectrometry-based methods for detecting protein adducts in clinical samples.

Conclusion

2-(4-Chlorophenoxy)malondialdehyde is a molecule of significant scientific interest, bridging the fields of synthetic organic chemistry and biomedical research. Its well-defined structure and the dual reactivity of its malondialdehyde core and the properties of its chlorophenoxy group make it a valuable tool. The technical guidance provided herein on its synthesis, characterization, and application is intended to empower researchers to explore its full potential, from creating novel heterocyclic drug candidates to unraveling the complex cellular responses to oxidative and carbonyl stress.

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- To cite this document: BenchChem. [2-(4-Chlorophenoxy)malondialdehyde molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1364558#2-4-chlorophenoxy-malondialdehyde-molecular-weight]

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